molecular formula C13H10O2 B049139 2-Phenoxybenzaldehyde CAS No. 19434-34-5

2-Phenoxybenzaldehyde

Cat. No. B049139
CAS RN: 19434-34-5
M. Wt: 198.22 g/mol
InChI Key: IMPIIVKYTNMBCD-UHFFFAOYSA-N
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Patent
US05721255

Procedure details

A mixture of 2-phenoxybenzyl alcohol (4.0 g, 20.2 mmol, prepared by the reduction of commercially available 2-phenoxybenzoic acid with LiAlH4 /THF) and 150 mL CH2Cl2 was treated with pyridinium dichromate (11.39 g, 30.3 mmol) at 25° C. and stirred for another 36 hours. The mixture was filtered through d.e. and then through a pad of silica gel to produce 3.11 g (78%) of title compound as a yellow oil. 1H NMR (CDCl3) δ6.8 (d, 1H), 6.9 (d, 1H), 7.0 (m, 2H), 7.1 (m, 2H), 7.2 (m, 1H), 8.9 (m, 1H), 10.2 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
LiAlH4 THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
11.39 g
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O(C1C=CC=CC=1C(O)=O)C1C=CC=CC=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C1COCC1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[O:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(CO)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Name
LiAlH4 THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3].C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
11.39 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through d.e

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.